molecular formula C11H16N2 B1351391 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine CAS No. 524674-47-3

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine

Cat. No.: B1351391
CAS No.: 524674-47-3
M. Wt: 176.26 g/mol
InChI Key: GXTNPAAJTSQMEF-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a pyrrolidin-2-ylmethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine typically involves the alkylation of 2-methylpyridine with a suitable pyrrolidine derivative. One common method includes the reaction of 2-methylpyridine with pyrrolidine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyridine rings.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the pyrrolidin-2-ylmethyl group, resulting in different chemical and biological properties.

    6-Methylpyridine: Similar structure but without the pyrrolidine substitution.

    Pyrrolidine-2-carboxaldehyde: Used as a precursor in the synthesis of 2-Methyl-6-(pyrrolidin-2-ylmethyl)pyridine.

Uniqueness

This compound is unique due to the combination of the pyridine and pyrrolidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-2-5-11(13-9)8-10-6-3-7-12-10/h2,4-5,10,12H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTNPAAJTSQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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